8beta-Tigloyloxyreynosin: A Technical Guide to its Natural Source, Isolation, and Biological Activity
8beta-Tigloyloxyreynosin: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8beta-Tigloyloxyreynosin, a sesquiterpene lactone, has been identified in several plant species within the Asteraceae family. This technical guide provides a comprehensive overview of its natural sources, detailed experimental protocols for its isolation and characterization, quantitative data on its occurrence, and an exploration of its potential biological activities, with a focus on its likely anti-inflammatory mechanisms. Information is presented through structured tables and diagrams to facilitate understanding and further research.
Natural Sources of 8beta-Tigloyloxyreynosin
8beta-Tigloyloxyreynosin has been reported in several species of the Asteraceae (Compositae) family. The primary documented sources include:
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Disynaphia multicrenulata
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Campovassouria cruciata
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Eupatorium chinense
While the presence of this compound has been noted in these plants, detailed quantitative analysis of its abundance in various plant parts is not extensively documented in currently available literature. Further phytochemical screening of these and related species is warranted to identify high-yielding sources for research and development.
Experimental Protocols
While a specific, detailed protocol for the isolation of 8beta-Tigloyloxyreynosin is not explicitly available, a general methodology can be extrapolated from established procedures for the isolation of sesquiterpene lactones from plant materials, particularly from the Asteraceae family.
General Isolation and Purification of Sesquiterpene Lactones
The following protocol outlines a typical procedure for the extraction and isolation of a sesquiterpene lactone-enriched fraction, which can be further purified to yield 8beta-Tigloyloxyreynosin.
2.1.1. Plant Material and Extraction
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Collection and Preparation: The aerial parts (leaves, stems, and flowers) of the source plant are collected, air-dried in the shade, and ground into a coarse powder.
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Maceration: The powdered plant material is macerated in a suitable organic solvent, typically methanol or ethanol, at room temperature for 48-72 hours. This process is often repeated to ensure exhaustive extraction.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Solvent Partitioning and Fractionation
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Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. Sesquiterpene lactones are typically enriched in the dichloromethane and ethyl acetate fractions.
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Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Further Purification: Fractions containing the target compound (identified by TLC comparison with a reference standard, if available, or by spectroscopic methods) are combined and subjected to further chromatographic purification steps. These may include preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Characterization
The structure of the isolated 8beta-Tigloyloxyreynosin is confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
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Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl, carbonyl (lactone), and ester moieties.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.
Quantitative Data
Currently, there is a lack of specific published data detailing the yield of 8beta-Tigloyloxyreynosin from its natural sources. The concentration of sesquiterpene lactones in plants can vary significantly based on factors such as the geographical location, season of collection, and the specific plant part used for extraction. Quantitative analysis would typically be performed using validated HPLC or Gas Chromatography (GC) methods.
Table 1: Physicochemical Properties of 8beta-Tigloyloxyreynosin
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₅ |
| Molecular Weight | 362.42 g/mol |
| IUPAC Name | (3aR,4S,6E,10Z,11aR)-4-(2-methylbut-2-enoyloxy)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-8-yl (E)-2-methylbut-2-enoate |
Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of 8beta-Tigloyloxyreynosin is limited, the activities of structurally related sesquiterpene lactones isolated from Tithonia diversifolia and other Asteraceae species provide strong indications of its potential pharmacological effects.
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their potent anti-inflammatory properties. This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways.
4.1.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the activation of NF-κB. The proposed mechanism involves the alkylation of cysteine residues in the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety, which is a common feature of this class of compounds. This covalent modification prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
